molecular formula C12H16N2O B4767978 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Cat. No.: B4767978
M. Wt: 204.27 g/mol
InChI Key: AJDOYHPEDJFLKG-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is characterized by the presence of a benzimidazole ring fused with an ethyl group and a propanol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen atom.

    Addition of Propanol Moiety:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for the treatment of various diseases, including cancer, diabetes, and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to the modulation of their activity. The compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. Additionally, the propanol moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be compared with other benzimidazole derivatives, such as:

    1-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and solubility.

    1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethanol: This compound has an ethanol moiety instead of a propanol moiety, which may influence its reactivity and pharmacokinetic properties.

    1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which may alter its interaction with molecular targets and its overall biological activity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a compound belonging to the benzodiazole family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2OC_{12}H_{15}N_2O, with a molar mass of approximately 217.26 g/mol. The compound features a benzodiazole moiety, characterized by a fused benzene and imidazole ring structure, which is known for its diverse biological properties.

The biological activity of benzodiazole derivatives often involves their interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research has indicated that compounds within the benzodiazole class exhibit a range of biological activities:

Antimicrobial Activity

Benzodiazole derivatives have shown promise as antimicrobial agents. Studies suggest that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have indicated its ability to induce apoptosis in cancer cell lines. For example, related compounds have demonstrated antiproliferative effects in breast cancer cells (MCF-7) through mechanisms involving tubulin destabilization and cell cycle arrest .

Table 1: Summary of Biological Activities of Benzodiazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways
Receptor InteractionPotential modulation of signal transduction

Synthesis and Development

The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one typically involves the condensation of 1-ethylbenzimidazole with propanone under acidic or basic conditions. This synthetic pathway is crucial for developing derivatives with enhanced biological properties.

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating structure–activity relationships (SAR) will be vital for optimizing its therapeutic potential.

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOYHPEDJFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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